2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide
Overview
Description
2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide is an organic compound with the molecular formula C11H13NO5 and a molecular weight of 239.23 g/mol . This compound is characterized by the presence of a formyl group, two methoxy groups, and an acetamide group attached to a phenoxy ring. It is used primarily in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide typically involves the reaction of 4-formyl-2,6-dimethoxyphenol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. The product would then be purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(4-Carboxy-2,6-dimethoxyphenoxy)acetamide.
Reduction: 2-(4-Hydroxymethyl-2,6-dimethoxyphenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy groups can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Formylphenoxy)acetamide: Lacks the methoxy groups, which may affect its solubility and reactivity.
2-(4-Formyl-2-methoxyphenoxy)acetamide: Contains only one methoxy group, potentially altering its chemical properties.
2-(4-Formyl-2,6-dihydroxyphenoxy)acetamide: The hydroxyl groups can participate in hydrogen bonding, affecting its interactions with biological molecules.
Uniqueness
2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide is unique due to the presence of both formyl and methoxy groups, which confer specific chemical properties such as enhanced solubility and reactivity. These features make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-formyl-2,6-dimethoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-15-8-3-7(5-13)4-9(16-2)11(8)17-6-10(12)14/h3-5H,6H2,1-2H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJGNMYBRANSQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)N)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266830 | |
Record name | 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871544-53-5 | |
Record name | 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871544-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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